molecular formula C17H13BrN2O2 B2989234 2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034435-02-2

2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2989234
CAS RN: 2034435-02-2
M. Wt: 357.207
InChI Key: ABDPCEBQBOHGFC-UHFFFAOYSA-N
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Description

“2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide” is a chemical compound. It has the molecular formula C7H6BrNO . It is a bromopyridine derivative . It is used in the synthesis of various compounds .


Synthesis Analysis

The synthesis of “2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide” involves a series of chemical reactions . The exact method of synthesis can vary depending on the desired end product .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide” can be determined using various analytical techniques . Single crystals were developed for further analysis .


Chemical Reactions Analysis

“2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide” can undergo various chemical reactions. It is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide” include a boiling point of 102-103 °C/20 mmHg, a density of 1.512 g/mL at 25 °C, and a refractive index n20/D of 1.562 (lit.) .

Scientific Research Applications

Novel Antiprotozoal Agents

Compounds structurally related to 2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide, particularly those incorporating furan and pyridine moieties, have been investigated for their antiprotozoal properties. For example, dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown strong DNA affinities and significant in vitro and in vivo activities against protozoal pathogens like Trypanosoma b. rhodesiense and Plasmodium falciparum (Ismail et al., 2004).

Efficient Organic Synthesis

The exploration of furan and pyridine derivatives has also contributed to advancements in organic synthesis. Clean and efficient methods have been developed for synthesizing complex molecules, such as functionalized benzofuro[2,3-c]pyridines, through one-pot domino reactions that form multiple ring structures simultaneously (Rao et al., 2014). These methodologies offer efficient routes to synthesize heterocyclic compounds with potential biological activities.

Antidopaminergic Agents

Research into benzamide derivatives, including those with bromo, furan, and pyridine components, has led to the development of potential antipsychotic agents. These compounds have been evaluated for their ability to inhibit dopamine D-2 receptor binding, showcasing their potential in treating conditions related to dopamine dysregulation (Norman et al., 1993).

Amplifiers of Phleomycin

Derivatives featuring pyridinyl and furan moieties have been studied for their ability to amplify the effects of phleomycin, an antibiotic against Escherichia coli. This research demonstrates the potential of such compounds in enhancing the efficacy of existing antibiotics (Brown & Cowden, 1982).

Future Directions

The future directions for “2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide” could involve further development and evaluation of its anti-tubercular activity . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

2-bromo-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c18-14-5-2-1-4-13(14)17(21)20-11-12-7-8-15(19-10-12)16-6-3-9-22-16/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDPCEBQBOHGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide

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